molecular formula C3H5N5O2 B1268163 4-Amino-1,2,5-oxadiazole-3-carbohydrazide CAS No. 246048-72-6

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B1268163
M. Wt: 143.1 g/mol
InChI Key: ASQCREDXLDLPDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 4-Amino-1,2,5-oxadiazole derivatives, including 3-carbohydrazide, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by oxidative bond formation, a method compatible with various aldehydes to access a range of diazole derivatives efficiently (Niu et al., 2015). Direct annulation of hydrazides with methyl ketones has been established as a new strategy, leveraging C-C bond cleavage for oxadiazole synthesis (Gao et al., 2015).

Molecular Structure Analysis Studies on the molecular structure of oxadiazole derivatives, including 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, often involve the analysis of their synthesis pathways and structural elucidation via NMR and mass spectral data, supporting the theoretical models of cyclization and bond formation processes in their synthesis (Sikorski et al., 1987).

Chemical Reactions and Properties The chemical properties of 4-Amino-1,2,5-oxadiazole derivatives are highlighted by their synthesis routes, which involve oxidative cyclization and C-C bond cleavage, indicating a reactivity suitable for forming stable oxadiazole rings. The reactivity of thiosemicarbazides in synthesizing 2-amino-1,3,4-oxadiazoles showcases the versatility and efficiency of these compounds in chemical reactions (Dolman et al., 2006).

Physical Properties Analysis Oxadiazole derivatives, including 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, are characterized by their solid-phase synthesis ability, which allows for the construction of diverse compound libraries. These libraries demonstrate properties that align with Lipinski's Rule, indicating reasonable oral bioavailability (Yang et al., 2015).

Chemical Properties Analysis The chemical properties of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide derivatives are significantly influenced by their synthesis methods. For instance, the one-pot synthesis from dithiocarbamate salts, employing molecular iodine, suggests a mild, environmentally sustainable method yielding products with broad functional group compatibility. This method indicates a simplistic yet reliable approach, highlighting the compound's versatility in chemical properties and reactions (Guin et al., 2012).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The compound has been used in synthesizing a range of biologically active derivatives. Notably, it has been instrumental in creating thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles (Milczarska et al., 2012).

  • Antioxidant and Antitumor Activities : Specific derivatives of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide have shown potent antioxidant and antitumor activities, highlighting its potential in medical research (El Sadek et al., 2014).

properties

IUPAC Name

4-amino-1,2,5-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQCREDXLDLPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337480
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,5-oxadiazole-3-carbohydrazide

CAS RN

246048-72-6
Record name 4-Amino-1,2,5-oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
T Wang, S Bu, K Wang, L Zhang, Z Yi, C Zhang… - Chemical Engineering …, 2023 - Elsevier
Using the furazan skeleton and hydrazide group with coordination potentiality as targets, the ligand 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (AOCA, 4) with multiple coordination …
Number of citations: 17 www.sciencedirect.com
MA Prezent, SV Baranin - Chemistry of Heterocyclic Compounds, 2019 - Springer
A convenient synthesis of 1,2,4-triazole and 1,2,4-triazolo[1,5-a]pyrimidines with 3-amino-1,2,5-oxadiazole substituent starting from available 4-amino-1,2,5-oxadiazole-3-…
Number of citations: 8 link.springer.com
J Ma, AK Chinnam, G Cheng, H Yang… - Angewandte …, 2021 - Wiley Online Library
Many energetic materials synthesized to date have limited applications because of low thermal and/or mechanical stability. This limitation can be overcome by introducing structural …
Number of citations: 52 onlinelibrary.wiley.com
T Wang, Z Yi, L Zhang, Y Wang, Y Li… - Crystal Growth & …, 2022 - ACS Publications
Guided by structural chemistry and crystallization chemistry, two coordination polymers Cu(AOCA) 2 (NO 3 ) 2 (ECPs-1) and [Cu(PZCA)(NO 3 )](NO 3 ) (ECPs-2) were prepared by …
Number of citations: 2 pubs.acs.org
T Wang, C Zhang, M Xu, B Kuang, Z Xie, Z Lu… - Inorganic Chemistry …, 2023 - pubs.rsc.org
The development of novel coordination compounds as energetic materials still faces significant challenges, particularly in overcoming the proportion of negative ions, which is a …
Number of citations: 0 pubs.rsc.org
J Tang, H Yang, G Cheng - Energetic Materials Frontiers, 2023 - Elsevier
This review provides numerous studies on nitrogen-rich tetracyclic-based heterocyclic energetic materials including oxadiazole, tetrazole, triazole, pyrazole, imidazole and tetrazine. …
Number of citations: 0 www.sciencedirect.com
AB Sheremetev, NS Aleksandrova… - Chemistry–An Asian …, 2019 - Wiley Online Library
The synthesis of a new energetic 1,2,4‐triazole compound bearing nitrofurazanyl and fluorodinitromethyl units, which may find use as a component for rocket ramjet engines (RRE), is …
Number of citations: 26 onlinelibrary.wiley.com
T Wang, Z Lu, S Bu, B Kuang, L Zhang, Z Yi, K Wang… - Defence …, 2023 - Elsevier
The high energy coordination compounds Cu(TZCA) 2 (ClO 4 ) 2 (ECCs-1) was prepared by 1H-tetrazole-5-carbohydrazide (TZCA) with a high energy skeleton and a strong …
Number of citations: 6 www.sciencedirect.com
T Wang, C Zhang, Z Lu, Z Xie, B Kuang, Z Yi, Y Li… - Langmuir, 2023 - ACS Publications
In order to preserve the coordinating ability of the hydrazide group, we used retrosynthetic analysis to design and synthesize ligand furan-2,5-dicarbohydrazide and its complex [Cu(…
Number of citations: 3 pubs.acs.org
T Wang, Z Lu, Z Yi, B Kuang, S Bu, Z Xie… - Inorganic Chemistry …, 2023 - pubs.rsc.org
Based on the ideas of coordination and design chemistry, we propose a new strategy to break through the limitation of the number of oxidizing acid radicals in energetic coordination …
Number of citations: 2 pubs.rsc.org

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